

Application Notes and Protocols for BTX-6654 in Cell Culture

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Compound of Interest

Compound Name: BTX-6654

Cat. No.: B12365265

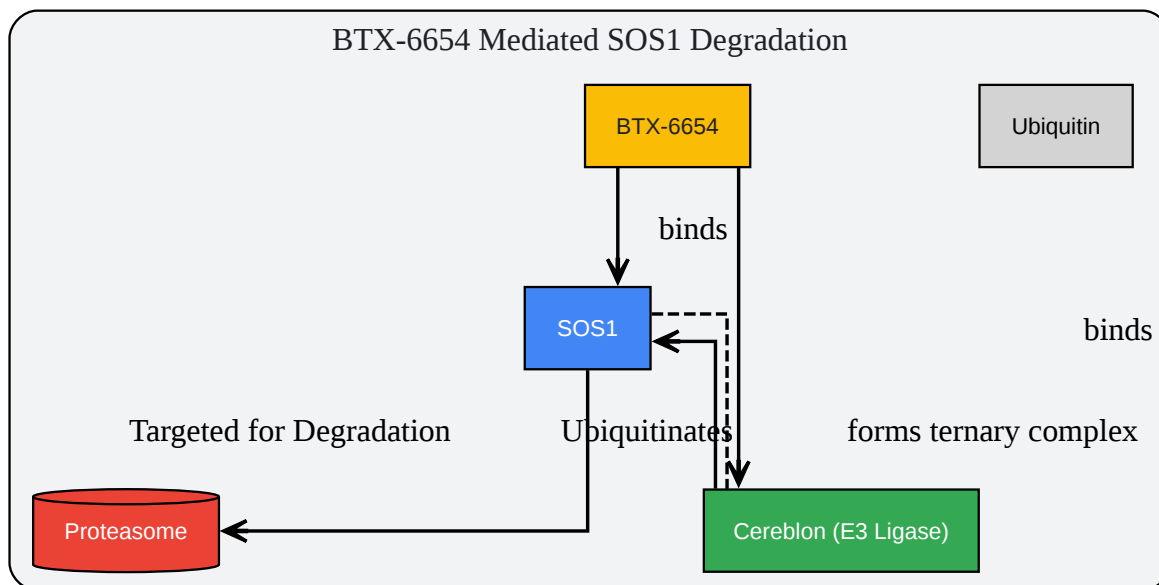
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These application notes provide a detailed overview and experimental protocols for the use of **BTX-6654**, a cereblon-based bifunctional degrader of Son of sevenless homolog 1 (SOS1), in a cell culture setting. **BTX-6654** induces the degradation of SOS1, a key activator of KRAS, leading to the inhibition of downstream signaling pathways and antiproliferative effects in cancer cells with various KRAS mutations.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mechanism of Action

BTX-6654 is a Proteolysis Targeting Chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to SOS1. This proximity induces the ubiquitination and subsequent degradation of SOS1 by the proteasome.[\[1\]](#) The degradation of SOS1 prevents the exchange of GDP for GTP on RAS, thereby inhibiting the activation of the downstream MAPK signaling cascade, including key proteins like pERK and pS6.[\[1\]](#)[\[2\]](#)[\[3\]](#) This mechanism makes **BTX-6654** a potential therapeutic agent for KRAS-driven cancers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

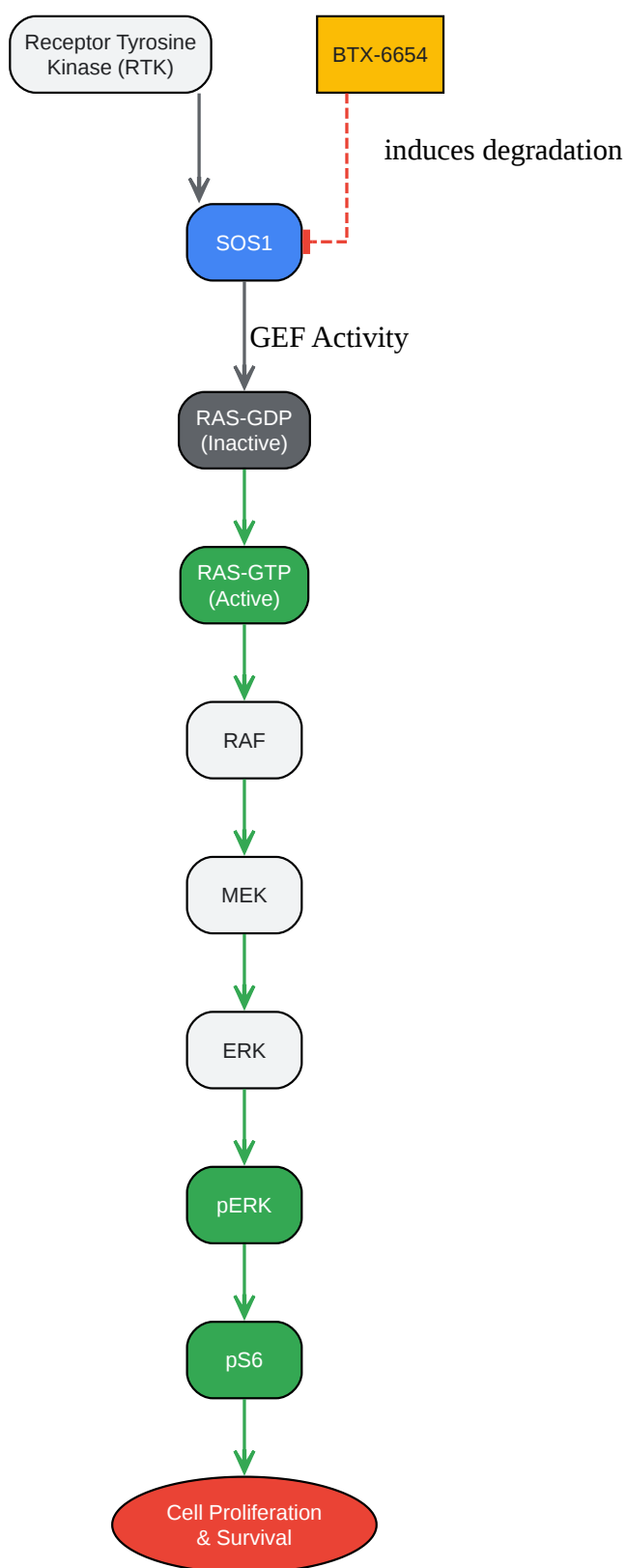


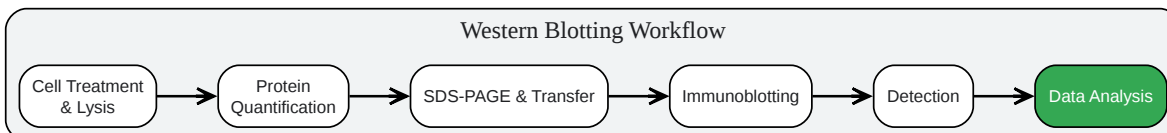
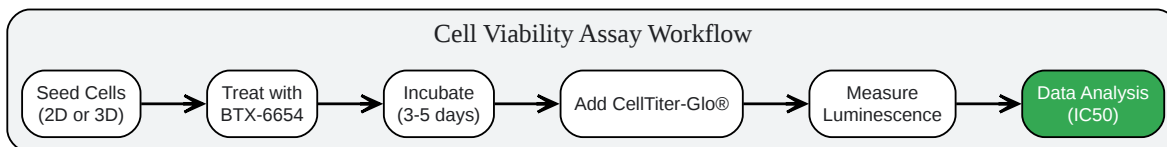
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Caption: Mechanism of **BTX-6654** induced SOS1 degradation.

Signaling Pathway Inhibition

The degradation of SOS1 by **BTX-6654** leads to the suppression of the MAPK signaling pathway. This is a critical pathway for cell proliferation and survival, and its dysregulation is a hallmark of many cancers, particularly those with KRAS mutations.[6]





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